1,2-Dichlorobenzene-D4
Overview
Description
1,2-Dichlorobenzene-D4, also known as 1,2-Dichloro-3,4,5,6-tetradeuterobenzene, is a deuterated form of 1,2-Dichlorobenzene. It is a derivative of benzene where two adjacent hydrogen atoms are replaced by chlorine atoms and four hydrogen atoms are replaced by deuterium atoms. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Mechanism of Action
Target of Action
The primary target of 1,2-Dichlorobenzene-D4 is the respiratory system . It is known to cause irritation and potential damage to this system .
Mode of Action
This compound is a deuterated NMR solvent that is useful in NMR-based research and analyses . It is used as a precursor chemical in the synthesis of agrochemicals . .
Biochemical Pathways
It is known that chlorobenzenes are metabolized by microsomal oxidation to form arene oxide intermediates and then further to their corresponding chlorophenols . These are excreted in the urine as mercapturic acids after conjugation with glutathione or as glucuronic acid or sulfate conjugates .
Pharmacokinetics
Chlorobenzenes, including this compound, are readily adsorbed from the gastrointestinal tract . They are distributed into highly perfused tissues and accumulate in lipid tissues . Lipid accumulation is greatest for the more highly chlorinated chlorobenzene compounds . A small percentage are eliminated unchanged in expired air or feces .
Result of Action
It is known that exposure to chlorobenzenes can cause symptoms like headache, dizziness, tiredness, nausea, and vomiting .
Action Environment
This compound is sensitive to exposure to moist air or water . It is incompatible with metals and strong oxidizing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas .
Biochemical Analysis
Biochemical Properties
It is known that 1,2-Dichlorobenzene-D4 is a side product of the production of chlorobenzene . It is used as a deuterated NMR solvent, which is useful in NMR-based research and analyses .
Molecular Mechanism
It is known that this compound is a side product of the production of chlorobenzene
Temporal Effects in Laboratory Settings
It is known that this compound is a deuterated NMR solvent, which is useful in NMR-based research and analyses .
Metabolic Pathways
It is known that this compound is a side product of the production of chlorobenzene
Transport and Distribution
It is known that this compound is a deuterated NMR solvent, which is useful in NMR-based research and analyses .
Subcellular Localization
It is known that this compound is a deuterated NMR solvent, which is useful in NMR-based research and analyses .
Preparation Methods
1,2-Dichlorobenzene-D4 can be synthesized through the deuteration of 1,2-Dichlorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated reagents under specific reaction conditions. Industrial production methods typically involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Chemical Reactions Analysis
1,2-Dichlorobenzene-D4 undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form chlorinated phenols or quinones.
Reduction Reactions: It can be reduced to form deuterated benzene derivatives. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. .
Scientific Research Applications
1,2-Dichlorobenzene-D4 is widely used in scientific research, particularly in:
NMR Spectroscopy: Due to its deuterated nature, it is used as a solvent and reference standard in NMR spectroscopy to study molecular structures and dynamics.
Chemical Synthesis: It serves as a precursor in the synthesis of other deuterated compounds.
Environmental Studies: It is used to trace the environmental fate and transport of chlorinated compounds.
Pharmaceutical Research: It is used in the development and testing of new drugs, particularly in studies involving metabolic pathways and drug interactions
Comparison with Similar Compounds
1,2-Dichlorobenzene-D4 is unique due to its deuterated nature. Similar compounds include:
1,2-Dichlorobenzene: The non-deuterated form, which is less stable in NMR studies.
1,4-Dichlorobenzene: An isomer with chlorine atoms in the para position, used in similar applications but with different chemical properties.
1,2-Dibromobenzene: A brominated analog with different reactivity and applications.
1,2-Difluorobenzene: A fluorinated analog used in various chemical and industrial applications
Properties
IUPAC Name |
1,2-dichloro-3,4,5,6-tetradeuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFLAFLAYFXFSW-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944591 | |
Record name | 1,2-Dichloro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [NTP] Colorless hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | o-Dichlorobenzene-d4 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20535 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2199-69-1 | |
Record name | 1,2-Dichlorobenzene-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Dichloro(2H4)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichloro(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-dichloro(2H4)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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